molecular formula C19H17Cl2P B127457 (Chloromethyl)triphenylphosphonium chloride CAS No. 5293-84-5

(Chloromethyl)triphenylphosphonium chloride

Cat. No.: B127457
CAS No.: 5293-84-5
M. Wt: 347.2 g/mol
InChI Key: SXYFAZGVNNYGJQ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

(Chloromethyl)triphenylphosphonium chloride is a phosphonium ylide reagent . The primary targets of this compound are aldehydes and ketones . These targets play a crucial role in various biochemical reactions, including the Wittig reaction, which is used for the synthesis of alkenes .

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through the Wittig reaction . In the presence of a strong base, the compound is converted into a ylide, which then reacts with aldehydes or ketones to produce a vinyl chloride product .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of alkenes via the Wittig reaction . The downstream effects of this pathway include the production of vinyl chloride derivatives, which can serve as intermediates in various organic synthesis reactions .

Result of Action

The result of the action of this compound is the formation of vinyl chloride derivatives . These derivatives can be used as intermediates in various organic synthesis reactions, including the production of pharmaceuticals and other bioactive compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of a strong base . Additionally, the compound’s efficacy in organic synthesis reactions can be influenced by the concentration of the target aldehydes or ketones, as well as the presence of other reactants or catalysts.

Preparation Methods

The synthesis of (Chloromethyl)triphenylphosphonium chloride typically involves the following steps :

    Dissolution of Triphenylphosphine: Triphenylphosphine is dissolved in an organic solvent.

    Addition of Formaldehyde: A solution of paraformaldehyde or formaldehyde is added to the mixture.

    Introduction of Chlorine Hydride Gas: Chlorine hydride gas is passed through the solution.

    Suction Filtration: The solution is subjected to suction filtration to obtain hydroxymethyl (triphenyl)phosphonium chloride.

    Addition of Thionyl Chloride: The hydroxymethyl (triphenyl)phosphonium chloride is dissolved in methylene dichloride, and thionyl chloride is added.

    Heating and Refluxing: The solution is heated and refluxed, followed by reduced pressure distillation to obtain a coarse product.

    Purification: The coarse product is dissolved in isopropanol, cooled to room temperature, filtered, and dried to obtain this compound with a purity of up to 98%.

Chemical Reactions Analysis

(Chloromethyl)triphenylphosphonium chloride undergoes various chemical reactions, including :

    Substitution Reactions: It can act as a methylating agent in substitution reactions.

    Elimination Reactions: It is used in the synthesis of linear alkynes through elimination reactions.

    Nucleophilic Substitution: It participates in intramolecular nucleophilic vinylic substitution.

    Homologation of Aldehydes: It is involved in the homologation of aldehydes.

    Cycloisomerization: It is used in endo-selective alkynol cycloisomerization.

Scientific Research Applications

(Chloromethyl)triphenylphosphonium chloride has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to produce alkenes.

    Biology: It serves as a potential electrophile in various biological studies.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and anticancer drugs.

    Industry: It is employed in the production of corrosion inhibitors for iron and other metals.

Comparison with Similar Compounds

(Chloromethyl)triphenylphosphonium chloride can be compared with other similar compounds, such as (Methoxymethyl)triphenylphosphonium chloride :

    (Methoxymethyl)triphenylphosphonium chloride: This compound is used in similar reactions but has a methoxy group instead of a chlorine atom. It is also employed in the Wittig reaction and other organic synthesis processes.

    (Formylmethyl)triphenylphosphonium chloride: Another related compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

chloromethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFAZGVNNYGJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967400
Record name (Chloromethyl)(triphenyl)phosphanium chloride
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Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5293-84-5
Record name Phosphonium, (chloromethyl)triphenyl-, chloride (1:1)
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Record name Phosphonium, chloromethyltriphenyl-, chloride
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Record name 5293-84-5
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Record name (Chloromethyl)(triphenyl)phosphanium chloride
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Record name (chloromethyl)triphenylphosphonium chloride
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